molecular formula C14H10N2O6 B2931031 Pht-gly-osu CAS No. 3397-29-3

Pht-gly-osu

Cat. No.: B2931031
CAS No.: 3397-29-3
M. Wt: 302.242
InChI Key: NQZZTHXHURDXOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phthaloylglycine N-hydroxysuccinimide ester typically involves the reaction of phthaloylglycine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified by recrystallization or chromatography to obtain high purity phthaloylglycine N-hydroxysuccinimide ester .

Industrial Production Methods

In industrial settings, the production of phthaloylglycine N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Phthaloylglycine N-hydroxysuccinimide ester is similar to other N-hydroxysuccinimide esters used in peptide synthesis and bioconjugation, such as:

  • N-hydroxysuccinimide ester of benzoic acid
  • N-hydroxysuccinimide ester of acetic acid
  • N-hydroxysuccinimide ester of succinic acid

What sets phthaloylglycine N-hydroxysuccinimide ester apart is its ability to form highly stable amide bonds, making it particularly useful in applications requiring long-term stability .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6/c17-10-5-6-11(18)16(10)22-12(19)7-15-13(20)8-3-1-2-4-9(8)14(15)21/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZZTHXHURDXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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